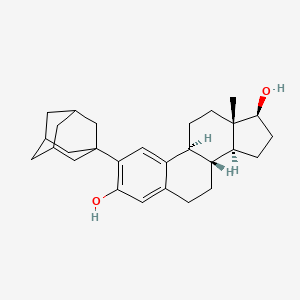

1H-Pyrrole, 3-ethenyl-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

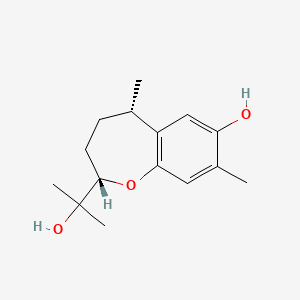

“1H-Pyrrole, 3-ethenyl-” is a chemical compound with the molecular formula C6H7N . It is also known as 3-ethyl-1H-pyrrole .

Synthesis Analysis

While specific synthesis methods for “1H-Pyrrole, 3-ethenyl-” were not found, there are related studies on the synthesis of pyrrole derivatives. For instance, an efficient two-step protocol for the asymmetric synthesis of 1H-pyrrol-3(2H)-one derivatives from conveniently accessed 2,3-diketoesters has been developed .Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Pyrrole, 3-ethenyl-” include a molecular weight of 93.13 . Further details about its physical and chemical properties were not found in the search results.科学的研究の応用

Anti-Inflammatory Activity

1H-Pyrrole derivatives, including 3-ethenyl variants, have been found to possess significant anti-inflammatory activity. For instance, a study demonstrated that certain 1H-pyrrole-3-carbonitrile derivatives exhibit more potent activity compared to the standard drug etoricoxib, especially in reducing paw edema in rats (Dholakia, 2023).

Intramolecular Reactions and Isomerization

1H-Pyrrole compounds are involved in unique intramolecular reactions. A study highlighted how 2-[2-(2-Pyrrolyl)ethenyl]pyridine undergoes trans→cis isomerization and intramolecular hydrogen atom transfer, leading to the formation of excited-state tautomers (Obi, Sakuragi, & Arai, 1998).

Electrochromic and Ion Receptor Properties

The electroanalytic, spectroscopic, and thermal properties of N-linked polybispyrroles based on 1H-pyrrole derivatives have been explored, showing promise as electrochromic materials and ion receptors. These materials display reversible redox processes and selective responses to ions like Na+ and Ag+ (Mert, Demir, & Cihaner, 2013).

Chemical Reactivity and Molecular Structure

Research on 1H-pyrrole derivatives has led to insights into their molecular structure and chemical reactivity. For instance, the study of 1,9-bis(2-cyano-2-ethoxycarbonylvinyl)-5-(2-chlorophenyl)-dipyrromethane revealed important intramolecular hydrogen bonding and electrophilic properties (Tiwari, Kumar, Rawat, & Singh, 2013).

Nonlinear Optical/Electro-Optic Materials

1H-Pyrrole derivatives have been used in the synthesis of donor-acceptor chromophores for nonlinear optical and electro-optic applications. These materials exhibit significant properties such as high transparency and intrinsic acentric structures, making them suitable for advanced technological applications (Facchetti et al., 2003).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-ethenyl-1H-pyrrole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-2-6-3-4-7-5-6/h2-5,7H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLXFPCQGPZECLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CNC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433658 |

Source

|

| Record name | 1H-Pyrrole, 3-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71580-34-2 |

Source

|

| Record name | 1H-Pyrrole, 3-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

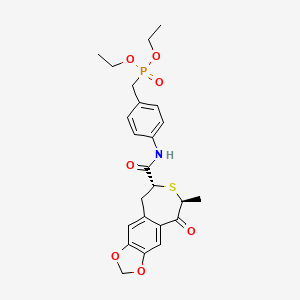

![(3S,6R,9S,12S,15S,18S,21S,23S)-12-(2,3-dihydroxy-2-methylpropyl)-23-hydroxy-6-[(1S)-1-hydroxyethyl]-15-(1H-indol-3-ylmethyl)-3,9,18-trimethyl-1,4,7,10,13,16,19-heptazabicyclo[19.3.0]tetracosane-2,5,8,11,14,17,20-heptone](/img/structure/B1241466.png)

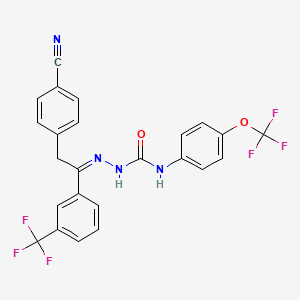

![TG(16:1(9Z)/18:0/18:1(9Z))[iso6]](/img/structure/B1241472.png)

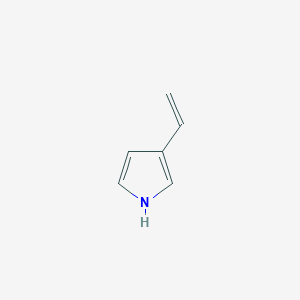

![N'-[(2-nitrobenzoyl)oxy]pyridine-2-carboximidamide](/img/structure/B1241475.png)